1H and 13C NMR chemical shift assignments for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
1H and 13C NMR chemical shift assignments for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Introduction
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, pyrazole derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise characterization of their substitution patterns is critical, as even minor structural variations can drastically alter their pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C NMR spectra for a specific, highly substituted pyrazole: 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole . As a Senior Application Scientist, my objective is to move beyond a simple data report. Instead, this guide will delve into the causal relationships between the molecular structure and its spectral output, explaining the rationale behind each chemical shift and coupling pattern. We will explore the inductive and mesomeric effects of the various substituents—chloro, ethyl, methyl, and nitro groups—and how they collectively influence the electronic environment of the pyrazole core. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for complex heterocyclic systems.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first analyze the molecule's structure and identify the unique proton and carbon environments.
Caption: Molecular structure of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole with atom numbering.
Expected ¹H NMR Signals:
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N-Ethyl Group: The two protons on the methylene (-CH₂) are adjacent to the three protons of the methyl (-CH₃). This will result in a classic ethyl pattern: a quartet for the -CH₂ group and a triplet for the -CH₃ group, with a typical coupling constant (³JHH) of approximately 6-8 Hz.[2][3]
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C3-Methyl Group: These three protons are isolated from other protons, so they will appear as a sharp singlet.
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Pyrazole Ring: The ring itself has no attached protons, which simplifies the spectrum significantly by eliminating complex aromatic couplings.
Expected ¹³C NMR Signals:
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Pyrazole Ring Carbons (C3, C4, C5): These are all quaternary carbons due to substitution. Their chemical shifts will be highly dependent on the electronic effects of their substituents. The strongly electron-withdrawing nitro and chloro groups are expected to cause significant downfield shifts (deshielding).[4][5]
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N-Ethyl Carbons: A -CH₂ carbon and a -CH₃ carbon.
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C3-Methyl Carbon: A single carbon signal for the methyl group.
Experimental Protocol: A Self-Validating Approach
The following protocol describes a robust methodology for acquiring high-quality NMR data for this compound, incorporating steps for self-validation.
Caption: Recommended experimental workflow for NMR analysis and structural validation.
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Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[6][7] CDCl₃ is often preferred for initial characterization due to its volatility and minimal signal overlap.
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¹H NMR Spectroscopy: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer. A higher field strength will provide better signal dispersion, which is crucial for accurate integration and coupling constant measurement.
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¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
-
2D NMR for Validation (Trustworthiness): To ensure unambiguous assignment, performing 2D NMR experiments is essential.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon signal to which it is directly attached. This will definitively link the ethyl and methyl proton signals to their corresponding carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons of the pyrazole ring. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the N-ethyl -CH₂ group should show a ³J correlation to the C5 carbon, providing a definitive assignment for C5.[8]
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¹H and ¹³C NMR Chemical Shift Assignments
The following assignments are based on established principles of substituent effects on pyrazole rings and data from analogous structures found in the chemical literature.[9][10][11]
¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~ 4.25 | Quartet (q) | ~ 7.3 | 2H | N-CH₂-CH₃ | The methylene protons are deshielded by the adjacent electronegative nitrogen atom of the pyrazole ring. |
| ~ 2.55 | Singlet (s) | - | 3H | C3-CH₃ | This is a typical chemical shift for a methyl group attached to an aromatic heterocyclic ring.[12] |
| ~ 1.50 | Triplet (t) | ~ 7.3 | 3H | N-CH₂-CH₃ | The terminal methyl protons of the ethyl group appear in the standard aliphatic region.[13] Their coupling to the -CH₂ group confirms the ethyl fragment. |
¹³C NMR Spectral Data (Predicted in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152.0 | C3 | Attached to an sp² nitrogen and a methyl group. Its chemical shift is influenced by the overall electron-deficient nature of the ring. |
| ~ 145.5 | C5 | Attached to the electronegative chlorine atom and the N-ethyl group, resulting in a significant downfield shift. |
| ~ 128.0 | C4 | The nitro group is strongly electron-withdrawing, which is expected to deshield the attached carbon. However, direct substitution can sometimes lead to complex shielding effects; this assignment is best confirmed by HMBC.[5] |
| ~ 48.5 | N-CH₂-CH₃ | The chemical shift is characteristic of a methylene carbon directly bonded to a nitrogen atom in a heterocyclic system.[13] |
| ~ 15.0 | N-CH₂-CH₃ | A typical upfield chemical shift for a terminal methyl carbon of an ethyl group.[13] |
| ~ 13.5 | C3-CH₃ | A standard chemical shift for a methyl group attached to an sp² carbon of a heteroaromatic ring. |
Conclusion
This in-depth guide provides a detailed and reasoned assignment of the ¹H and ¹³C NMR spectra for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. By understanding the fundamental electronic effects of each substituent on the pyrazole core, we can confidently predict and interpret the resulting chemical shifts and coupling patterns. The proposed assignments, summarized in the tables above, offer a robust framework for the structural characterization of this and related compounds. For absolute certainty, especially in distinguishing the quaternary carbons of the pyrazole ring, the use of two-dimensional NMR techniques such as HMBC is strongly recommended as a self-validating system. This combined one- and two-dimensional NMR approach represents the gold standard for structural elucidation in modern chemical research.
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